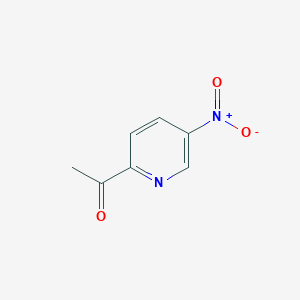

1-(5-Nitropyridin-2-YL)ethanone

Description

Significance of Nitropyridine Scaffolds in Heterocyclic Chemistry

Nitropyridine scaffolds are crucial building blocks in the synthesis of more complex heterocyclic systems. nih.gov Their importance stems from several key characteristics:

Versatile Precursors: The nitro group can be readily converted into other functional groups, such as amines, which opens up a wide range of synthetic possibilities. nih.gov This versatility allows chemists to construct a diverse library of compounds from a common nitropyridine starting material.

Enhanced Reactivity: The electron-withdrawing nitro group facilitates nucleophilic substitution reactions on the pyridine (B92270) ring, a reaction that is typically challenging for the electron-rich pyridine system. nih.govresearchgate.net This altered reactivity profile enables the introduction of various substituents at specific positions.

Modulation of Physicochemical Properties: The presence of a nitro group can significantly impact a molecule's solubility, polarity, and ability to form hydrogen bonds. nih.govresearchgate.net These properties are critical in fields such as medicinal chemistry, where they influence a compound's pharmacokinetic profile. nih.govresearchgate.net

Foundation for Biologically Active Molecules: Pyridine and its derivatives are integral components of many natural products and pharmaceutical agents. nih.govresearchgate.netmdpi.com The nitropyridine framework serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. researchgate.netresearchgate.net

Overview of Advanced Research Trends in Pyridine Derivatives

The field of pyridine chemistry is dynamic, with several research trends shaping its trajectory:

Novel Synthetic Methodologies: Researchers are continuously developing more efficient and environmentally friendly methods for the synthesis and functionalization of pyridine derivatives. nih.gov This includes the exploration of new catalytic systems and reaction conditions.

Medicinal Chemistry Applications: Pyridine scaffolds are at the forefront of drug discovery efforts, with researchers designing and synthesizing new derivatives to target a wide range of diseases. ijsat.orgijsat.org This includes the development of pyridine-based compounds with anticancer and antibacterial properties. nih.govijsat.orgijsat.org

Materials Science: The unique electronic and photophysical properties of certain pyridine derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).

Computational and Mechanistic Studies: Advanced computational methods are being employed to understand the reaction mechanisms of pyridine derivatives and to predict their properties, aiding in the rational design of new compounds. ijsat.orgrsc.org

Chemical and Physical Properties of 1-(5-Nitropyridin-2-YL)ethanone

The specific properties of this compound are a direct consequence of its molecular structure, which features a pyridine ring substituted with an acetyl group at the 2-position and a nitro group at the 5-position.

| Property | Value |

| Chemical Formula | C7H6N2O3 |

| Molecular Weight | 166.13 g/mol |

| CAS Number | 31557-75-2 |

| Appearance | Solid |

| Storage | Inert atmosphere, 2-8°C |

Table 1: General chemical and physical properties of this compound. chemicalbook.combldpharm.com

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic routes common in pyridine chemistry. One potential method involves the nitration of a suitable precursor, such as 1-(pyridin-2-yl)ethanone. The nitration of pyridine itself typically yields the 3-nitro derivative. researchgate.net Therefore, a multi-step synthesis might be required to achieve the desired 5-nitro substitution pattern.

The reactivity of this compound is largely dictated by the interplay between the acetyl and nitro substituents on the pyridine ring. The electron-withdrawing nature of both groups deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The ketone functionality also provides a reactive site for a variety of chemical transformations, such as reduction to an alcohol or conversion to an imine.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show distinct signals for the protons on the pyridine ring and the methyl protons of the acetyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and acetyl groups.

¹³C NMR would reveal signals for the carbonyl carbon, the carbons of the pyridine ring, and the methyl carbon. The positions of the ring carbon signals would also be shifted downfield due to the de-shielding effects of the substituents.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (166.13 g/mol ) and fragmentation patterns characteristic of the loss of the acetyl and nitro groups.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-nitropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-5(10)7-3-2-6(4-8-7)9(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGKFJUCQAYIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591691 | |

| Record name | 1-(5-Nitropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31557-75-2 | |

| Record name | 1-(5-Nitropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 5 Nitropyridin 2 Yl Ethanone and Analogs

Regioselective Synthesis of Nitropyridine Ketones

Achieving regioselectivity in the synthesis of nitropyridine ketones is paramount for controlling the final structure and properties of the molecule. This involves carefully orchestrated nitration and acylation reactions.

Nitration Strategies for Pyridine (B92270) Ring Systems

Direct electrophilic nitration of pyridine is notoriously difficult. The nitrogen atom in the pyridine ring is basic and readily protonates under the acidic conditions of nitration, forming a pyridinium (B92312) cation. researchgate.net This deactivates the ring towards electrophilic attack, leading to very low yields of nitropyridines. researchgate.net Consequently, harsh reaction conditions, such as high temperatures, are often required, which can lead to poor selectivity and decomposition. acs.orgyoutube.com

To overcome these limitations, several advanced strategies have been developed:

Nitration with Dinitrogen Pentoxide: One effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. This intermediate can then be treated with a nucleophile like sodium bisulfite (NaHSO₃) to introduce the nitro group at the 3-position through a rearrangement process. researchgate.netntnu.no This approach, known as Bakke's procedure, avoids the harsh conditions of direct nitration and provides good yields for 3-nitropyridines. researchgate.net

Nitric Acid in Trifluoroacetic Anhydride (B1165640): The use of nitric acid in trifluoroacetic anhydride is another method for the nitration of pyridines, yielding 3-nitropyridines in moderate to good yields (10-83%). rsc.org

Dearomatization-Rearomatization Strategy: A practical protocol for the highly regioselective meta-nitration (C3) of pyridines has been developed using a dearomatization-rearomatization strategy. This one-pot, catalyst-free process involves the formation of an oxazino pyridine intermediate, which then undergoes nitration. acs.org This method is scalable and can be used for the late-stage nitration of complex pyridine-containing molecules. acs.org

These methods provide more controlled and efficient pathways to regioselectively introduce a nitro group onto a pyridine ring, a crucial step in the synthesis of compounds like 1-(5-nitropyridin-2-yl)ethanone.

Acylation and Related Carbon-Carbon Bond Forming Reactions

Similar to nitration, the direct Friedel-Crafts acylation of pyridine is generally not feasible due to the deactivation of the ring by the Lewis acid catalyst coordinating to the nitrogen atom. youtube.com Therefore, alternative carbon-carbon bond-forming strategies are necessary to introduce the acetyl group.

Key strategies include:

Acylation of Metalated Pyridines: Pyridines can be deprotonated using strong bases to form metalated intermediates, which are then sufficiently nucleophilic to react with acylating agents like esters or acyl halides. youtube.com The regioselectivity of this method can be controlled by the choice of base and reaction conditions. For instance, lithiation of 2-chloropyridine (B119429) can be directed to either position 3 or 6 by using different bases, followed by acylation. youtube.com

Radical Acylation: The addition of acyl radicals to pyridinium salts offers another route. Acyl radicals, which are nucleophilic, preferentially add to the electron-deficient pyridine ring at positions 2 or 4. youtube.com These radicals can be generated from aldehydes or carboxylic acid derivatives. youtube.com

Palladium-Catalyzed Carbonylative Coupling: A modern approach involves the palladium-catalyzed carbonylation of pyridine derivatives. For example, N-acyl pyridinium salts can be generated in situ from the carbonylation of vinyl or aryl triflates in the presence of a pyridine. These activated species can then act as potent acylating electrophiles for arenes to form ketones. rsc.org This method circumvents the need for stoichiometric metal additives. rsc.org

The development of these C-C bond-forming reactions is crucial for the synthesis of pyridyl ketones, providing pathways that are more versatile and efficient than classical methods. uiowa.eduuiowa.edu

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as powerful tools in heterocyclic synthesis. nih.govfrontiersin.org They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.net

A notable MCR for the synthesis of nitropyridine derivatives involves a three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.gov This substrate reacts with a ketone and an ammonia (B1221849) source to construct the nitropyridine ring system. nih.gov In this reaction, the dinitropyridone effectively serves as a safe synthetic equivalent of the unstable nitromalonaldehyde (B3023284). nih.gov This approach allows for the regioselective synthesis of 2-substituted 3-nitropyridines. researchmap.jp

Another versatile MCR approach for synthesizing substituted pyridines involves the one-pot reaction of an arylidene malononitrile, a methylarylketone, and sodium ethoxide. ekb.eg This method leads to the formation of polyfunctionalized pyridines. ekb.eg Similarly, four-component reactions of aldehydes, amines, and active methylene (B1212753) compounds can yield highly substituted dihydropyridine (B1217469) derivatives. nih.govnih.gov These MCRs can often be promoted by catalysts and performed under environmentally benign conditions, such as using microwave irradiation or green solvents like water. nih.govnih.gov

The following table summarizes a selection of multicomponent reactions for the synthesis of pyridine derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Reference |

| p-Formylphenyl-4-toluenesulfonate | Ethyl cyanoacetate | Acetophenone (B1666503) derivative | Ammonium acetate | Microwave irradiation | 3-Pyridine derivatives | nih.gov |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone | Ammonia | - | Heat | Nitropyridines | nih.gov |

| Arylidene malononitrile | Methylarylketone | Sodium ethoxide | - | Ethanol | Polyfunctionalized pyridines | ekb.eg |

| Aldehyde | Malononitrile | Amine | β-Ketoester | FeCl₃ | N-Substituted 2-aminopyridines | aurigeneservices.com |

These MCR strategies provide efficient and convergent routes to complex pyridine structures that would otherwise require lengthy, multi-step syntheses.

Green Chemistry Principles in Pyridine Ketone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.org These principles are increasingly being applied to the synthesis of pyridine ketones and their analogs to create more sustainable and environmentally friendly methods.

Solvent-Free Reaction Conditions

One of the core principles of green chemistry is the reduction or elimination of solvents, which are often toxic, flammable, and contribute to waste. rasayanjournal.co.in Solvent-free, or solid-state, reactions can lead to cleaner reactions, higher yields, shorter reaction times, and simplified work-up procedures. ias.ac.in

Several synthetic methodologies for nitrogen heterocycles have been adapted to solvent-free conditions:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate reactions, often without the need for a solvent. nih.gov For example, the one-pot, four-component synthesis of pyridine derivatives can be performed under microwave irradiation in the absence of a solvent, leading to excellent yields and short reaction times. nih.gov

Grinding and Ball-Milling: Mechanical methods like grinding reactants together with a mortar and pestle or using a ball mill can facilitate reactions in the solid state. rsc.org

Catalysis under Neat Conditions: Some reactions can be efficiently catalyzed under solvent-free (neat) conditions. For instance, the synthesis of α,β-unsaturated ketones has been achieved using CBr₄ as a halogen bond donor catalyst without any solvent. rsc.org

These solvent-free approaches not only reduce the environmental impact but can also improve the efficiency and cost-effectiveness of the synthesis. rasayanjournal.co.inias.ac.in

Catalyst Development for Sustainable Protocols

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. acs.org Catalysts are preferred over stoichiometric reagents as they are used in small amounts and can, in principle, be recycled and reused.

Key developments in sustainable catalysis for pyridine synthesis include:

Zeolite Catalysts: Zeolites, which are microporous aluminosilicates, have been used as catalysts for the gas-phase synthesis of pyridine and its alkyl derivatives from aldehydes, ketones, and ammonia. google.comresearchgate.net The shape-selectivity of zeolites can influence the product distribution, and modifying them with metal ions can enhance their catalytic activity and selectivity. google.com

Iron Catalysis: Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. For instance, FeF₃ has been used as a catalyst for the multicomponent synthesis of N-substituted 2-aminopyridines in an environmentally friendly solvent like polyethylene (B3416737) glycol (PEG-400) under ultrasound irradiation. aurigeneservices.com

Enzymatic Catalysis: Enzymes are highly specific catalysts that operate under mild conditions (ambient temperature and pressure, neutral pH). acs.org Their high specificity can eliminate the need for protecting groups, thereby reducing the number of synthetic steps and minimizing waste, which aligns with the principles of atom economy. acs.org

Pyridine as a Catalyst: In some reactions, pyridine itself or its derivatives can act as organocatalysts. As a Lewis base, pyridine can catalyze reactions like acylations under mild conditions. biosynce.com This dual role as a reagent and catalyst can simplify reaction systems.

The ongoing development of sustainable catalysts is crucial for making the synthesis of this compound and related compounds more environmentally and economically viable. researchgate.netrasayanjournal.co.in

Ring Transformation and Rearrangement Synthesis of Nitropyridine Derivatives

The synthesis of nitropyridine derivatives, including precursors to this compound, can be achieved through sophisticated ring transformation and rearrangement reactions. These methods offer powerful alternatives for creating polyfunctionalized aromatic systems that are not readily accessible through conventional approaches.

Ring transformation is a notable strategy, often employing highly reactive substrates that can undergo nucleophilic attack followed by ring-opening and re-cyclization to form a new heterocyclic core. researchgate.net A key substrate in this field is 1-methyl-3,5-dinitro-2-pyridone. nih.gov This compound serves as a synthetic equivalent for the unstable nitromalonaldehyde and can react with a variety of carbon dinucleophiles to yield diverse nitro-substituted aromatic compounds. researchgate.netnih.gov For instance, its reaction with ketones or aldehydes in the presence of ammonia can lead to the one-pot synthesis of 3-nitropyridines. nih.gov The electron-deficient nature of the pyridone ring, accentuated by the nitro and carbonyl groups, makes it susceptible to nucleophilic attack, initiating the ring transformation cascade. nih.gov

Another significant ring transformation involves the conversion of pyrimidine (B1678525) systems into pyridine derivatives. 5-Nitropyrimidine (B80762), for example, can react with various CH-active nitriles to produce 2-amino-5-nitro-3-substituted-pyridines. researchgate.net The reaction mechanism is thought to involve the initial addition of the nitrile anion to the pyrimidine ring, followed by a series of steps leading to the formation of the pyridine ring. researchgate.net Similarly, the reaction of 5-nitropyrimidine with ketonic reagents can yield 5-nitropyridine derivatives, among other products, depending on the specific ketone and base used. researchgate.net

Rearrangement reactions also provide a pathway to nitropyridine structures. A notable example is the nih.govresearchgate.net sigmatropic shift of a nitro group. In the nitration of pyridine with dinitrogen pentoxide, an N-nitropyridinium intermediate is formed. Subsequent reaction with sulfur dioxide/bisulfite in water leads to the formation of 3-nitropyridine. researchgate.netresearchgate.net This process is not a direct electrophilic aromatic substitution but rather involves the migration of the nitro group from the nitrogen atom to the 3-position of the pyridine ring. researchgate.netresearchgate.net

The rearrangement of 3-benzoylamino-5-nitropyridinium quaternary salts when treated with ethanolic methylamine (B109427) results in the formation of 2-acyl-4-nitropyrroles, demonstrating a pyridine-to-pyrrole ring rearrangement. researchgate.net While not directly yielding a nitropyridine, this illustrates the versatility of rearrangement reactions starting from nitropyridine derivatives.

The following table summarizes key ring transformation and rearrangement reactions leading to nitropyridine derivatives:

| Starting Material(s) | Reagents | Product Type | Ref. |

| 1-Methyl-3,5-dinitro-2-pyridone, Ketones/Aldehydes | Ammonia | 3-Nitropyridines | nih.gov |

| 5-Nitropyrimidine, CH-active nitriles | Base (e.g., triethylamine) | 2-Amino-5-nitro-3-R-pyridines | researchgate.net |

| 5-Nitropyrimidine, Ketonic reagents | Base (e.g., triethylamine, potassium ethoxide) | 5-Nitropyridine derivatives | researchgate.net |

| Pyridine | Dinitrogen pentoxide, SO2/HSO3- | 3-Nitropyridine | researchgate.netresearchgate.net |

| 3-Benzoylamino-5-nitropyridinium salts | Ethanolic methylamine | 2-Acyl-4-nitropyrroles | researchgate.net |

These advanced synthetic routes highlight the chemical ingenuity employed to construct complex heterocyclic systems like nitropyridines, providing access to a wide range of structures for further chemical exploration and application.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful and efficient technique for the preparation of this compound and its analogs, offering significant advantages over conventional heating methods, such as reduced reaction times, improved yields, and often milder reaction conditions. clockss.orgscispace.com

A notable application of this technology is the synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate (B1207046) building blocks. nih.gov This is achieved through the condensation of N-carbamate α- and β-amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone under microwave irradiation. nih.gov The regiochemical outcome of this reaction can be controlled by modifying the structure of the starting carbonyl compound, allowing for the creation of diverse nitrogen-containing scaffolds. nih.gov

Microwave irradiation has also been successfully employed in multicomponent reactions to generate complex heterocyclic structures containing a nitropyridine moiety. For instance, the one-pot reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone using glacial acetic acid under microwave irradiation provides a rapid and efficient route to 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. scispace.com This method is characterized by its high efficiency, short reaction times (often just a few minutes), and high product yields, often without the need for column chromatography for purification. scispace.com

Furthermore, microwave-assisted protocols have been developed for the synthesis of various other nitropyridine derivatives and related heterocyclic systems. These include the synthesis of nitroaniline/aminopyridine derivatives from halogenated nitrobenzenes/pyridines and sulfamide, offering an environmentally friendly and scalable approach with excellent product yields. clockss.org The synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave conditions has also been reported as a catalyst-free and eco-friendly method. mdpi.com

The following table provides examples of microwave-assisted syntheses of nitropyridine analogs and related heterocycles:

| Reactants | Product | Reaction Conditions | Yield | Ref. |

| N-carbamate α/β-amino carbonyl derivatives, 1-Methyl-3,5-dinitro-2-pyridone | (5-Nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates | Microwave irradiation | Not specified | nih.gov |

| Aromatic aldehydes, 6-Amino-2,4-dimethoxypyrimidine, Dimedone | 2,4-Dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | Glacial acetic acid, Microwave irradiation | Up to 84% | scispace.com |

| Halogenated nitrobenzene/pyridine, Sulfamide | Nitroaniline/aminopyridine derivatives | Microwave irradiation | >90% for fluoro-nitropyridines | clockss.org |

| Enaminonitriles, Benzohydrazides | 1,2,4-Triazolo[1,5-a]pyridines | Toluene, 140 °C, Microwave irradiation | Good to excellent | mdpi.com |

| 1-[2,4-Dihydroxy-5-(aryl acryloyl)phenyl]-aryl propenones, Isoniazid/Pyrazinic acid hydrazide | 1-{2,4-Dihydroxy-5-[5-(aryl)-1-pyridine/pyrimidine-4-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]-phenyl}-3-(aryl)-propenones | Glacial acetic acid, Microwave irradiation | Not specified | researchgate.net |

Elucidation of Chemical Reactivity and Transformational Pathways

Mechanistic Investigations of Nitro Group Transformations

The nitro group is a key functional group that dictates much of the reactivity of 1-(5-nitropyridin-2-yl)ethanone. Its transformations are primarily categorized into reductive and oxidative pathways.

The reduction of the nitro group on the pyridine (B92270) ring to an amino group is a significant transformation. This process, known as reductive amination, converts the electron-withdrawing nitro group into an electron-donating amino group, which can alter the chemical properties of the molecule. nih.govwikipedia.org This conversion typically proceeds through nitroso and N-hydroxylamino intermediates. nih.gov The reaction can be carried out using various reducing agents, such as sodium borohydride (B1222165) in the presence of an acid catalyst or through catalytic hydrogenation. wikipedia.orgorganic-chemistry.org The choice of reducing agent and reaction conditions can be optimized to achieve high selectivity and yield. organic-chemistry.org

Biocatalytic methods using enzymes like imine reductases (IREDs) and reductive aminases (RedAms) have also emerged as a sustainable approach for reductive amination. nih.govwhiterose.ac.uk These enzymatic methods offer high stereoselectivity, which is particularly important in the synthesis of chiral amines for pharmaceutical applications. nih.govwhiterose.ac.uk

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Conditions | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Acidic catalyst (e.g., boric acid, p-toluenesulfonic acid) | A common and versatile reducing agent. organic-chemistry.org |

| Catalytic Hydrogenation | Metal catalyst (e.g., Pd, Pt, Ni) | A "green chemistry" approach. wikipedia.org |

| α-Picoline-borane | Acetic acid catalyst | Can be performed in various solvents, including water. organic-chemistry.org |

| Indium Trichloride (InCl₃)/Triethylsilane (Et₃SiH) | Methanol | Highly chemoselective. organic-chemistry.org |

Oxidative Pathways

While less common for this specific compound, oxidative pathways for nitro-containing aromatic compounds can occur under certain conditions. The presence of the nitro group generally makes the aromatic ring electron-deficient and less susceptible to electrophilic attack. However, oxidative metabolism studies on related nitroaromatic compounds have shown that enzymatic oxidation can occur on the aromatic ring, although the nitro group itself is typically not oxidized further. nih.gov For instance, studies on other nitro-substituted heterocycles have shown that metabolism can lead to the formation of hydroxylated derivatives. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Nitropyridine Systems

The electron-withdrawing nitro group in this compound significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitro group. dalalinstitute.comyoutube.com In the case of 2-acetyl-5-nitropyridine, the carbon atom at the 2-position, which is ortho to the nitro group and also bears the acetyl group, is highly susceptible to nucleophilic attack.

The SNAr mechanism typically proceeds through a two-step addition-elimination process. libretexts.org A nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge, which is enhanced by the presence of the nitro group. youtube.com Subsequently, a leaving group, often a halide, is eliminated, restoring the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com

Common nucleophiles used in SNAr reactions with nitropyridines include amines, alkoxides, and thiolates. researchgate.netuniatlantico.edu.co The reactivity can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. bath.ac.uk

Chemo- and Regioselective Derivatization Strategies

The presence of multiple reactive sites in this compound—the nitro group, the acetyl group, and the activated pyridine ring—necessitates careful control to achieve chemo- and regioselective derivatization.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, by choosing appropriate reagents and conditions, it is possible to selectively reduce the nitro group without affecting the acetyl group, or vice versa. The use of highly chemoselective reducing agents like the InCl₃/Et₃SiH/MeOH system can achieve this. organic-chemistry.org

Regioselectivity , the preferential reaction at one position over another, is also a critical consideration. rsc.orgrsc.org In SNAr reactions, the regioselectivity is largely governed by the activating effect of the nitro group, directing nucleophilic attack to the ortho and para positions. dalalinstitute.com In the context of this compound, this directs substitution to the 2- and 6-positions. Furthermore, in reactions like 1,3-dipolar cycloadditions, the regioselectivity can be controlled to produce specific spiroheterocyclic structures. researchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), can help predict and understand the regioselectivity of such reactions. researchgate.net

Cyclization and Annulation Reactions Leading to Fused Heterocycles

This compound serves as a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. rsc.orgbohrium.com These reactions often involve the participation of both the acetyl group and a functional group introduced onto the pyridine ring.

For instance, after reduction of the nitro group to an amine, the resulting 2-acetyl-5-aminopyridine can undergo intramolecular condensation reactions to form fused bicyclic or polycyclic systems. msu.edu Annulation strategies can involve reacting the nitropyridine with other molecules to build a new ring onto the existing pyridine scaffold. rsc.orgbohrium.com Recent methods have focused on developing metal-free and environmentally benign synthetic routes for these transformations. bohrium.com The resulting fused heterocycles are often of interest in medicinal chemistry and materials science. rsc.orgacs.org

Metal-Catalyzed Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the functionalization of this compound. nih.govlibretexts.orgorganic-chemistry.org These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of various aryl, vinyl, or alkyl groups onto the pyridine ring. libretexts.orgharvard.edu

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The efficiency and scope of the Suzuki coupling have been significantly expanded through the development of new catalysts and ligands. organic-chemistry.org For instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are highly effective for coupling a wide range of substrates. organic-chemistry.org These reactions have been successfully applied in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govnih.gov

Table 2: Key Metal-Catalyzed Coupling Reactions

| Reaction Name | Reactants | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Halide/Triflate | Palladium complex | Forms C-C bonds; tolerant of many functional groups. libretexts.orgharvard.edu |

| Stille Coupling | Organotin compound + Halide/Triflate | Palladium complex | Versatile for C-C bond formation but uses toxic tin reagents. libretexts.org |

| Sonogashira Coupling | Terminal alkyne + Halide/Triflate | Palladium/Copper complex | Forms C-C triple bonds. researchgate.net |

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-(5-nitropyridin-2-yl)ethanone, one would expect to see signals corresponding to the methyl protons of the acetyl group and the three protons on the pyridine (B92270) ring. The electron-withdrawing nitro group and the acetyl group would significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For this compound, signals for the carbonyl carbon, the methyl carbon, and the five carbons of the pyridine ring would be expected. The carbons attached to or near the nitro and acetyl groups would be significantly deshielded.

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons on the pyridine ring, while an HSQC spectrum would link each proton to its directly attached carbon atom. This would be crucial for unambiguously assigning the signals of the pyridine ring protons and carbons.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the key functional groups. A strong band corresponding to the C=O (carbonyl) stretching of the ketone would be prominent. Additionally, characteristic bands for the N-O stretching of the nitro group, C-N stretching, and the aromatic C-H and C=C stretching of the pyridine ring would be present.

Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the nitro group, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The aromatic ring vibrations would also be observable. Comparing the FT-IR and Raman spectra can aid in a more complete vibrational analysis.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a cornerstone for understanding the electronic transitions within a molecule. It provides insights into the molecular orbitals and the effects of functional groups on the chromophore.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This technique would be used to identify the wavelengths at which this compound absorbs light, corresponding to electronic transitions. For a compound with a nitropyridine ring conjugated with an acetyl group, one would expect to observe characteristic absorption bands. Typically, π → π* transitions originating from the aromatic system occur at shorter wavelengths (higher energy), while n → π* transitions, involving the non-bonding electrons of the oxygen and nitrogen atoms, appear at longer wavelengths (lower energy). The nitro group, being a strong electron-withdrawing group, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-acetylpyridine.

A data table for UV-Vis spectroscopy would typically include:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Data not available | Data not available | Data not available | Data not available |

Fluorescence Spectroscopy

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. Many aromatic compounds exhibit fluorescence, and the emission spectrum is typically a mirror image of the absorption spectrum's lowest energy band. The intensity and wavelength of emission are sensitive to the molecular structure and environment. For this compound, the presence of the nitro group, a common fluorescence quencher, might lead to weak or no fluorescence. If it were to fluoresce, the data would be crucial for applications in materials science or as a chemical sensor.

A typical fluorescence data table would present:

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Data not available | Data not available | Data not available | Data not available |

X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis would provide detailed information on bond lengths, bond angles, and torsion angles of this compound. It would also reveal how the molecules pack in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π-π stacking, which are crucial for understanding its physical properties.

A summary of crystallographic data would be presented as follows:

| Parameter | Value |

| Chemical Formula | C₇H₆N₂O₃ |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, Å) | Data not available |

| Unit Cell Angles (α, β, γ, °) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a synthesized compound and for identifying potential impurities. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable structural information, as specific bonds break in characteristic ways upon ionization. For this compound, one would expect to see the molecular ion peak and fragment ions corresponding to the loss of the acetyl group, the nitro group, or other parts of the molecule.

A representative mass spectrometry data table would look like this:

| Ionization Mode | m/z (Observed) | Relative Intensity (%) | Proposed Fragment |

| Data not available | Data not available | Data not available | [M]+ |

| Data not available | Data not available | Data not available | [M - CH₃CO]+ |

| Data not available | Data not available | Data not available | [M - NO₂]+ |

Computational Chemistry and Theoretical Investigations of Nitropyridine Ketones

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. These calculations are foundational for predicting a wide array of molecular properties.

Prediction of Molecular Geometries and EnergeticsA crucial first step in the computational analysis of 1-(5-nitropyridin-2-yl)ethanone would be geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's lowest energy conformation is determined. This process yields key geometric parameters. While specific data for the title compound is unavailable, studies on similar molecules like 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione show that DFT can accurately predict bond lengths and angles that are in good agreement with experimental X-ray diffraction data.mdpi.comFor instance, in that study, the optimized C-O bond length was calculated to be 1.308 Å, closely matching the experimental value of 1.310 Å.mdpi.comFor this compound, one would expect the pyridine (B92270) ring to be nearly planar, with the nitro and acetyl groups potentially twisted out of the plane to minimize steric hindrance. The calculation would also provide the total electronic energy, which is essential for comparing the stability of different conformers.

Table 1: Hypothetical Optimized Geometric Parameters for this compound based on DFT Calculations (Note: This table is illustrative as specific data is not available in the literature. The values are based on typical bond lengths and angles for similar fragments.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-C (acetyl) | ~1.51 Å | |

| C=O (acetyl) | ~1.22 Å | |

| C-N (nitro) | ~1.48 Å | |

| N=O (nitro) | ~1.23 Å | |

| Bond Angle | C-N-C (ring) | ~117° |

| C-C-C (ring) | ~120° | |

| C-C=O (acetyl) | ~120° |

Frontier Molecular Orbital (HOMO-LUMO) AnalysisThe Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating sites for electrophilic attack, while the LUMO is the region most likely to accept an electron, indicating sites for nucleophilic attack. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.researchgate.netFor this compound, the electron-withdrawing nature of the nitro group and the pyridine nitrogen would be expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. The HOMO would likely be distributed over the pyridine ring and the acetyl group. Computational studies on other heterocyclic systems show that the HOMO-LUMO gap can be precisely calculated, for example, the gap for 1-(6-amino-5-nitronaphthalen-2-yl)ethanone was found to be 3.765 eV.nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This table is for illustrative purposes only.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 to -8.5 |

| LUMO Energy | -3.0 to -4.0 |

Spectroscopic Parameter Prediction through Quantum Chemical MethodsQuantum chemical methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data.

Theoretical Vibrational Spectra SimulationTheoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic positions.researchgate.netmatrix-fine-chemicals.comThese calculations yield harmonic frequencies that are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of a simplified theoretical model.avantorsciences.comTherefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data.avantorsciences.comFor this compound, characteristic vibrational modes would include the C=O stretch of the ketone, symmetric and asymmetric stretches of the NO2 group, and various C-H and C-N stretching and bending modes of the pyridine ring. Comparing the calculated spectrum with an experimental one can help in the definitive assignment of vibrational bands.researchgate.netnih.gov

Table 3: Predicted Dominant Vibrational Frequencies for this compound (Note: This table is illustrative and shows expected ranges for key functional groups.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Unscaled) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3100-3200 | 3000-3100 |

| C-H stretch (methyl) | 2950-3050 | 2850-2980 |

| C=O stretch (ketone) | ~1720 | 1680-1700 |

| C=C, C=N stretch (ring) | 1580-1650 | 1550-1620 |

| NO₂ asymmetric stretch | ~1570 | 1520-1560 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for investigating the intricate details of chemical reaction mechanisms, including identifying transition states, intermediates, and reaction energy profiles. rsc.orgmdpi.com For reactions involving nitropyridine ketones, such as their synthesis or subsequent transformations, DFT calculations can map out the entire reaction pathway.

A common application is in understanding multi-component ring transformations. For example, the synthesis of nitropyridines can involve the reaction of a dinitropyridone with a ketone in the presence of a nitrogen source like ammonia (B1221849). nih.gov Computational studies can elucidate the mechanism by comparing different potential pathways. nih.gov For instance, one path might involve the ketone converting to an enol or enamine, which then acts as a nucleophile attacking the electron-deficient pyridone ring. nih.gov

By calculating the energies of all reactants, intermediates, transition states, and products, a potential energy surface can be constructed. This allows for the determination of activation energy barriers for each step. The path with the lowest energy barrier is typically the most favorable. nih.gov These studies can reveal crucial mechanistic details, such as whether a reaction proceeds via a concerted or stepwise mechanism and can explain the observed regioselectivity and stereoselectivity.

The following table provides an example of the kind of data generated from a computational study of a reaction step, illustrating the energy changes involved.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Ketone + Dinitropyridone | 0.0 |

| TS1 | First Transition State | +15.5 |

| Intermediate 1 | Bicyclic Intermediate | -5.2 |

| TS2 | Second Transition State | +10.8 |

| Products | Nitropyridine + Byproduct | -25.0 |

This table is a generalized example illustrating data from a computational reaction mechanism study and is not specific to this compound.

Biomedical and Agrochemical Research Applications of Nitropyridine Scaffolds

Design and Synthesis of Bioactive Molecules

Nitropyridine derivatives serve as crucial building blocks in the synthesis of complex bioactive molecules. The presence of the nitro group not only imparts specific biological activities but also provides a reactive handle for further chemical modifications, allowing for the creation of extensive compound libraries for screening. nih.gov

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable in drug discovery. researchgate.netnih.gov The pyridine (B92270) ring itself is considered an attractive and privileged structure due to its presence in numerous natural products and synthetic drugs. nih.gov The nitropyridine scaffold, by extension, has emerged as a particularly valuable platform. Its ability to be elaborated into a diverse range of derivatives has led to the discovery of compounds with antibacterial, antifungal, antitumor, herbicidal, and insecticidal properties. nih.gov The synthetic accessibility and the potential for chemical diversification make nitropyridines, including the 1-(5-nitropyridin-2-yl)ethanone core, a privileged starting point for developing new therapeutic and agrochemical agents. nih.govunipa.it

Derivatives based on the nitropyridine scaffold have demonstrated significant inhibitory activity against a variety of critical biological enzymes and kinases. This inhibitory action is central to their therapeutic potential.

For instance, hybrids of (5-nitropyridin-2-yl)imine and 1,3,4-thiadiazole (B1197879) have been developed as potent and selective inhibitors of factor IXa, an important target for anticoagulant drugs. nih.gov These compounds show greater inhibition compared to similar molecules lacking the nitro group. Another derivative, featuring a 5-nitropyridin-2-yl component, has been identified as a dual inhibitor of the enzymes chymotrypsin (B1334515) and urease, with IC₅₀ values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively. nih.gov

Furthermore, metal complexes incorporating (5-nitropyridin-2-yl)imine ligands have been investigated for their biological activity. A Copper(II) complex, in particular, was found to be a potent inhibitor of the α-glucosidase enzyme. nih.gov Nitrosyl iron complexes bearing a 5-nitropyridinethiolate ligand have also shown activity against cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) and sarcoplasmic reticulum (SR) Ca²⁺-ATPase. nih.gov

The table below summarizes the inhibitory activity of various nitropyridine derivatives against specific biological targets.

| Derivative Class | Target Enzyme/Protein | IC₅₀ Value | Reference |

| (5-Nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids | Factor IXa | Lower than non-nitro analogs | nih.gov |

| 5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione (5-nitropyridin-2-yl derivative) | Chymotrypsin | 8.67 ± 0.1 μM | nih.gov |

| 5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione (5-nitropyridin-2-yl derivative) | Urease | 29.21 ± 0.98 μM | nih.gov |

| Cu(II) complex with (5-nitropyridin-2-yl)imine ligand | α-Glucosidase | 2.14 μg/mL (ligand), 1.08 μg/mL (complex) | nih.gov |

| Nitrosyl iron complex with 5-nitropyridinethiolate | cGMP PDE, SR Ca²⁺-ATPase | Active Inhibitor | nih.gov |

Antimicrobial Research

The search for new antimicrobial agents is a global health priority, and nitropyridine derivatives have shown considerable promise in this area.

Nitropyridine-containing complexes have demonstrated notable antibacterial properties. Metal complexes of Cu(II), Zn(II), and Ni(II) with ligands derived from 2-amino-5-nitropyridine (B18323) have been tested for their antimicrobial activity against pathogenic strains such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov The results indicated that these nitropyridine-containing complexes possess significant antibacterial capabilities. nih.govresearchgate.net Other studies on various pyridine derivatives have also confirmed their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov

The antifungal potential of nitropyridine derivatives is an active area of investigation. nih.gov Metal complexes synthesized with ligands derived from 2-amino-5-nitropyridine have been shown to possess antifungal activity. nih.govresearchgate.net Broader research into pyridine derivatives has identified compounds with significant activity against fungi like Candida albicans and Aspergillus niger. nih.gov For example, certain nicotinic acid benzylidene hydrazide derivatives containing a nitro group were among the most active compounds tested, with efficacy comparable to the standard drug fluconazole. nih.gov While much of the research focuses on the broader class of pyridine derivatives, the inclusion of the nitro group is often highlighted as a key feature for enhanced activity. researchgate.net

Antiviral and Anti-Neurodegenerative Potential

Beyond antimicrobial applications, nitropyridine scaffolds are being explored for their potential in treating viral infections and neurodegenerative diseases.

Research into pyridine compounds has revealed antiviral activities. nih.gov While direct studies on this compound are limited, related heterocyclic structures have been screened for antiviral efficacy. For instance, modified heterocyclic bases and nucleoside analogs have been tested for their ability to inhibit SARS-CoV-2 replication. researchgate.net

In the context of neurodegenerative diseases, nitropyridines have been utilized in the synthesis of radiolabeled compounds for Positron-Emission Tomography (PET) imaging. nih.gov This application is crucial for the clinical diagnosis and study of brain diseases that lead to various forms of dementia. While this does not represent a direct therapeutic application, it underscores the utility of the nitropyridine scaffold in neurological research and diagnostics. Compound libraries containing various heterocyclic structures are actively being screened against targets relevant to neurodegenerative conditions like Alzheimer's and Parkinson's disease. targetmol.com

Agrochemical Research Applications

A significant area of application for nitropyridine derivatives is in agriculture, where they have been developed as both herbicides and insecticides.

Herbicidal Activity

Several studies have highlighted the potent herbicidal properties of nitropyridine-based compounds. Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, a derivative synthesized from 2-chloro-5-nitropyridine, exhibited high herbicidal activity against barnyard grass, with an IC₅₀ value of 27.7 mg/L. nih.gov Other related compounds, such as pyridyloxy-substituted acetophenone (B1666503) oxime ethers containing a nitro group, have been shown to inhibit protoporphyrinogen (B1215707) oxidase, a key enzyme target for herbicides. These derivatives displayed moderate activity with IC₅₀ values in the range of 3.11–4.18 μM. nih.gov

Insecticidal Activity

2-Chloro-5-nitropyridine has served as a starting material for a new series of insecticides. nih.gov Research has shown that incorporating a nitro group at the 5-position of the pyridyl ring can lead to compounds with potent insecticidal activity against various lepidopteran pests. acs.org For example, the compound 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether was found to be active against major agricultural pests, with potency comparable to the commercial insecticide Pyridalyl. acs.org Further studies on pyridine derivatives have demonstrated their effectiveness against insects like Aphis gossypii. nih.govnih.govcarta-evidence.org

The table below presents findings on the agrochemical activity of selected nitropyridine derivatives.

| Compound/Derivative Class | Application | Target Organism | Activity Level | Reference |

| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Herbicide | Barnyard grass | IC₅₀ = 27.7 mg/L | nih.gov |

| Pyridyloxy-substituted acetophenone oxime ethers (nitro-containing) | Herbicide | Protoporphyrinogen oxidase inhibitor | IC₅₀ = 3.11–4.18 μM | nih.gov |

| 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-(5-nitro-2-pyridyloxy)propyl ether | Insecticide | Mythimna separata, Plutella xylostella, Spodoptera litura | LC₅₀ = 4.09 mg/L (M. separata) | acs.org |

Anticancer Research and Cytotoxic Activity

Nitropyridine derivatives have been the subject of extensive research for their potential as anticancer agents. nih.gov The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, demonstrating their potential to inhibit cancer cell growth and induce apoptosis.

Several studies have explored the synthesis and anticancer activity of various nitropyridine-based compounds. For instance, nitropyridine-linked 4-arylidenethiazolidin-4-ones have been synthesized and shown to possess high selectivity against certain cancer types. nih.gov One derivative, in particular, was found to be active against MCF-7 (human breast adenocarcinoma) cells with an IC₅₀ of 6.41 μM, while another was active against HepG2 (human liver cancer) cells with an IC₅₀ of 7.63 μM. nih.gov

Platinum(II) complexes containing nitropyridine ligands have also been investigated for their cytotoxic properties. nih.gov A Pt(II) complex with an aminonitropyridine ligand exhibited a higher cytotoxic effect against DLD-1 colon cancer cells and A549 human lung cancer cells compared to a similar complex with a 3,4-dimethylpyridine (B51791) ligand. nih.gov Furthermore, photoactive Pt(IV) complexes with nitropyridine ligands have demonstrated moderate non-light-induced cytotoxicity against bladder cancer cells. nih.gov

The introduction of a nitro group to the pyridine ring can significantly influence the biological activity of the resulting compound. Research on naphthyridine derivatives, which are structurally related to pyridines, has shown that modifications to the ring system can enhance cytotoxic activity. nih.gov These compounds have been shown to exhibit anticancer activity through mechanisms such as the inhibition of topoisomerase II and antimitotic effects. nih.gov

Table 1: Cytotoxic Activity of Selected Nitropyridine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity | Reference |

| Nitropyridine linked 4-arylidenethiazolidin-4-one (R = OMe) | MCF-7 (Breast Cancer) | IC₅₀ = 6.41 μM | nih.gov |

| Nitropyridine linked 4-arylidenethiazolidin-4-one (piperidine derivative) | HepG2 (Liver Cancer) | IC₅₀ = 7.63 μM | nih.gov |

| Pt(II) complex with aminonitropyridine ligand | DLD-1 (Colon Cancer), A549 (Lung Cancer) | Higher cytotoxicity compared to control | nih.gov |

| Photoactive Pt(IV) complex with nitropyridine ligand | Bladder Cancer Cells | Moderate non-light-induced cytotoxicity | nih.gov |

| Thieno[2,3-b]pyridine derivative 9a | MB-MDA-435 (Melanoma) | GI₅₀ = 70 nM, LC₅₀ = 925 nM | rsc.org |

| 2-phenylacrylonitrile derivative 1g2a | HCT116 (Colon Cancer), BEL-7402 (Liver Cancer) | IC₅₀ = 5.9 nM, IC₅₀ = 7.8 nM | nih.gov |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | NCI60 cell lines | Mean GI₅₀/TGI = 1.57/13.3 μM | nih.gov |

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: 50% growth inhibition; LC₅₀: 50% lethal concentration; TGI: Total growth inhibition.

Agrochemical Applications, including Herbicide and Insecticide Development

The utility of nitropyridine scaffolds extends beyond medicine into the field of agrochemicals. Pyridine derivatives are integral components of many crop protection products, including herbicides and insecticides. nih.gov

2-Chloro-5-nitropyridine has been utilized as a starting material for the synthesis of novel insecticides. nih.gov Through nucleophilic substitution, various derivatives have been created, with two showing significant activity against Mythimna separata, Plutella xylostella, and Prodenia litura with a median lethal concentration (LD₅₀) ranging from 4 to 12 mg/L. nih.gov

Further research into phenylpyridine derivatives has led to the development of compounds with potent insecticidal activity. nih.gov A series of 2-phenylpyridine (B120327) compounds containing N-phenylbenzamide moieties were synthesized, and several of these derivatives exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L. nih.gov

The development of new insecticides is crucial to combat the rise of pesticide resistance. nih.gov Research into thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines has yielded compounds with promising insecticidal activity against aphids. nih.gov Sublethal concentrations of some of these compounds were found to have noticeable effects on the biological parameters of Aphis gossypii, such as nymphal instar duration and adult longevity. nih.govresearchgate.net

Table 2: Insecticidal Activity of Selected Nitropyridine Derivatives

| Compound/Derivative | Target Pest(s) | Observed Activity | Reference |

| Pyridyloxy-substituted acetophenone oxime ether (45, 46) | M. separata, P. xylostella, P. litura | LD₅₀ = 4–12 mg/L | nih.gov |

| 2-Phenylpyridine with N-phenylbenzamide moiety (5b, 5d, 5g, 5h, 5k) | Mythimna separata | 100% inhibition at 500 mg/L | nih.gov |

| Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine derivatives (4, 9b, 9c) | Aphis gossypii | Promising insecticidal activity, effects on biological parameters | nih.gov |

LD₅₀: Median lethal dose.

Application in Radiopharmaceutical and Imaging Agent Development

Nitropyridine derivatives are also valuable in the development of radiopharmaceuticals and imaging agents, particularly for positron-emission tomography (PET). nih.gov PET is a crucial imaging technique in clinical oncology for detecting tumors and metastases. nih.gov

The automated radiosynthesis of a P2X7R imaging agent, ¹⁸F-JNJ64413739, involved the use of a substituted nitropyridine. nih.gov The key step was the nucleophilic aromatic substitution of the nitro group. PET/CT imaging demonstrated the potential of this agent in visualizing areas of increased radioactivity uptake in the brain. nih.gov

The development of PET radiotracers for imaging specific molecular targets in the brain is an active area of research. For instance, a carbon-11 (B1219553) labeled aminopyridine derivative, [¹¹C]3MeO4AP, has been developed as a potential tracer for imaging potassium channels, which are relevant in diseases involving demyelination. nih.gov This tracer showed a high correlation with another established tracer, indicating a common target, and was sensitive to focal brain injury. nih.gov

Nitroxide-based contrast agents are being explored as safer alternatives to metal-based agents for magnetic resonance imaging (MRI). rsc.org While monomeric nitroxide agents are often unstable in vivo, macromolecular structures can enhance their stability and relaxivity. nih.govmit.edu The design of nitroxide-based macromolecular contrast agents holds promise for tumor imaging. nih.gov

Table 3: Nitropyridine Derivatives in Radiopharmaceutical and Imaging Agent Development

| Compound/Derivative | Imaging Modality | Application/Target | Key Finding | Reference |

| ¹⁸F-JNJ64413739 | PET/CT | P2X7R Imaging | Higher radioactivity uptake in brain regions of a rat model of osteoporosis. | nih.gov |

| [¹¹C]3MeO4AP | PET | Potassium Channels (Demyelination) | High correlation with [¹⁸F]3F4AP and sensitivity to brain injury. | nih.gov |

| Nitroxide-based macromolecular contrast agents | MRI | Tumor Imaging | Potential as a metal-free alternative with improved stability and relaxivity. | rsc.orgnih.govmit.edu |

| [¹¹C]2a and [¹⁸F]2b | PET | α-Synuclein | Crossed the blood-brain barrier with good brain uptake. | nih.gov |

Environmental Research and Degradation Studies

Environmental Fate and Transport Mechanisms

There is currently no specific information available in scientific literature regarding the environmental fate and transport mechanisms of 1-(5-Nitropyridin-2-YL)ethanone. However, based on the known properties of related nitropyridine and nitroaromatic compounds, several key factors can be inferred to influence its behavior in the environment.

The presence of the polar nitro group and the nitrogen atom in the pyridine (B92270) ring suggests that this compound is likely to have a degree of water solubility. This solubility would facilitate its transport in aqueous environments, potentially leading to its distribution in surface and groundwater. The extent of its mobility in soil would be influenced by its sorption to soil organic matter and clay particles. Nitroaromatic compounds, in general, exhibit a range of soil mobility, and the specific characteristics of the soil matrix, such as pH and organic carbon content, would play a crucial role.

The volatility of this compound is expected to be low due to its molecular weight and polar functional groups, suggesting that atmospheric transport via volatilization is unlikely to be a significant pathway.

Table 1: Predicted Environmental Fate Parameters for this compound Based on Analogous Compounds

| Parameter | Predicted Behavior for this compound | Rationale based on Analogous Compounds |

| Water Solubility | Likely to be soluble | The presence of polar nitro and carbonyl groups, and the nitrogen in the pyridine ring, generally increases water solubility. |

| Soil Sorption | Moderate sorption expected | Nitroaromatic compounds can interact with soil components through various mechanisms, including hydrogen bonding and van der Waals forces. |

| Volatility | Low | Aromatic ketones and nitroaromatics with similar molecular weights typically have low vapor pressures. |

| Bioaccumulation | Potential for low to moderate bioaccumulation | The partitioning behavior (LogKow) would need to be determined, but the presence of polar groups may limit high levels of bioaccumulation. |

Biodegradation Pathways and Microbial Interactions

Direct studies on the biodegradation of this compound have not been reported. However, research on the microbial degradation of pyridine and nitroaromatic compounds provides insights into its potential metabolic fate.

Pyridine and its derivatives are known to be biodegradable by various microorganisms, with bacteria from the genus Arthrobacter being frequently implicated in their degradation. nih.govasm.org The typical aerobic degradation pathway of pyridine involves initial hydroxylation of the ring, followed by ring cleavage. tandfonline.com The position of the nitro and acetyl substituents on the pyridine ring of this compound would significantly influence the feasibility and rate of this initial enzymatic attack.

The presence of the electron-withdrawing nitro group makes the pyridine ring more susceptible to nucleophilic attack but can also render the compound more recalcitrant to the electrophilic attack typical of many oxygenase enzymes. Under anaerobic conditions, the nitro group is susceptible to reduction by a variety of microorganisms. This can lead to the formation of corresponding amino or hydroxylamino derivatives. These reduced products may then be more amenable to ring cleavage.

The acetyl group could potentially be a site for microbial metabolism, for instance, through reduction to an alcohol or oxidation.

Table 2: Potential Microbial Degradation Reactions for this compound

| Reaction Type | Potential Transformation | Microbial Group | Environmental Condition |

| Nitro-group Reduction | Formation of 1-(5-Aminopyridin-2-YL)ethanone | Diverse anaerobic and facultative bacteria | Anaerobic |

| Ring Hydroxylation | Formation of hydroxylated nitropyridine derivatives | Aerobic bacteria (e.g., Arthrobacter) | Aerobic |

| Ring Cleavage | Breakdown of the pyridine ring | Aerobic bacteria | Aerobic |

| Acetyl-group Reduction | Formation of 1-(5-Nitropyridin-2-YL)ethanol | Various bacteria and fungi | Aerobic/Anaerobic |

Photodegradation Mechanisms in Environmental Matrices

Specific research on the photodegradation of this compound is not available. However, the compound contains chromophores—the nitropyridine system and the carbonyl group—that are known to absorb sunlight, suggesting that photodegradation could be a relevant environmental process.

Aromatic ketones are known to undergo photochemical reactions in aqueous environments. Upon absorption of light, they can be excited to a triplet state and participate in reactions such as hydrogen abstraction from surrounding water or organic molecules, leading to the formation of radical species and subsequent degradation products.

The nitro group on the pyridine ring will also strongly influence the photochemical behavior. Nitroaromatic compounds are known to undergo photodegradation, which can involve the reduction of the nitro group or photosubstitution reactions. The presence of both the nitro and acetyl groups could lead to complex photochemical pathways. In natural waters, the presence of dissolved organic matter and other sensitizers could also influence the rate and mechanism of photodegradation through indirect photochemical processes.

Research on Transformation Products and Their Environmental Implications

As there are no direct studies on the degradation of this compound, its transformation products have not been identified. Based on the potential degradation pathways discussed above, a number of transformation products can be hypothesized.

From Biodegradation: The most likely initial transformation product under anaerobic conditions would be 1-(5-aminopyridin-2-yl)ethanone, resulting from the reduction of the nitro group. Under aerobic conditions, hydroxylated derivatives of the parent compound could be formed prior to or concurrently with ring cleavage.

From Photodegradation: Photochemical reactions could lead to a variety of products, including those resulting from the reduction of the nitro group, modification of the acetyl group, or substitution reactions on the pyridine ring.

The environmental implications of these potential transformation products are unknown. However, it is a general concern that transformation products of environmental contaminants can sometimes be more toxic or persistent than the parent compound. For example, aromatic amines, which could be formed from the reduction of the nitro group, are a class of compounds that often exhibit higher toxicity. Therefore, any future environmental risk assessment of this compound should include a thorough investigation of its transformation products and their biological activities.

Q & A

Basic Research Question

- ¹H/¹³C NMR : The nitro group deshields adjacent protons, causing distinct splitting patterns (e.g., H-4 and H-6 on pyridine resonate at δ 8.5–9.0 ppm). The ethanone carbonyl appears at ~200 ppm in ¹³C NMR .

- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and carbonyl (C=O) stretches (~1680 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 180.04 (C₇H₆N₂O₃) and fragmentation patterns validate the structure .

What are the key challenges in achieving regioselective nitration at the 5-position of the pyridine ring?

Advanced Research Question

Regioselectivity is influenced by:

- Directing Effects : The ethanone group at the 2-position directs nitration to the 5-position via resonance stabilization of the intermediate. Competing 3-nitration may occur if steric hindrance is insufficient.

- Solvent Polarity : Polar aprotic solvents (e.g., DCM) favor 5-nitration by stabilizing charged intermediates .

Resolution : Use bulky directing groups (e.g., trifluoromethyl) or microwave-assisted synthesis to enhance selectivity .

How does the electron-withdrawing nitro group influence the reactivity of the ethanone moiety?

Advanced Research Question

The nitro group reduces electron density at the ethanone carbonyl, increasing its electrophilicity. This facilitates:

- Nucleophilic Additions : Enhanced reactivity with Grignard reagents or hydrides.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .

Contradiction Alert : Excessive electron withdrawal may deactivate the ring toward electrophiles, requiring careful optimization of reaction conditions .

What computational approaches predict the physicochemical properties and reactivity of this compound?

Advanced Research Question

- DFT Calculations : Predict HOMO-LUMO gaps (~4.5 eV) to assess redox behavior.

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to guide reaction design .

- ADMET Prediction : Tools like SwissADME estimate logP (~1.2) and bioavailability, informing biological studies .

How can researchers resolve contradictions in reported reaction yields or byproduct formation?

Q. Methodological Approach

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent to identify optimal conditions.

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., 3-nitro isomers) and adjust directing groups .

- Comparative Studies : Benchmark against analogs like 1-(5-Fluoropyridin-2-yl)ethanone to isolate nitro-specific effects .

What are best practices for optimizing catalytic systems in cross-coupling reactions involving this compound?

Advanced Research Question

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for Suzuki couplings.

- Ligand Effects : Bulky ligands (e.g., XPhos) improve turnover in sterically hindered systems.

- Solvent Screening : DMF/H₂O mixtures (4:1) balance solubility and reactivity .

How do steric and electronic effects of the nitro group impact biological target interactions?

Advanced Research Question

- In Silico Docking : The nitro group forms hydrogen bonds with active-site residues (e.g., Tyr in kinases), enhancing binding affinity.

- Electrostatic Potential Maps : Negative charge density at NO₂ may repel nucleophilic amino acids, reducing off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.